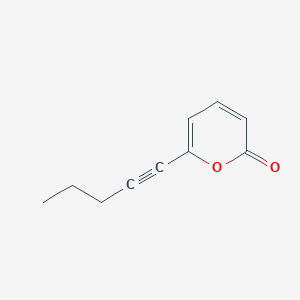
6-(Pent-1-yn-1-yl)-2h-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features a pyranone ring substituted with a pent-1-yn-1-yl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of n-(prop-2-yn-1-yl)- and n-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under mild conditions and yields the desired pyranone derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(Pent-1-yn-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the pent-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Halogenation reagents such as bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6-(Pent-1-yn-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagenase, an enzyme involved in tissue remodeling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pent-1-yn-1-yl)pyridine: Shares the pent-1-yn-1-yl group but has a pyridine ring instead of a pyranone ring.
1-(Pent-1-yn-1-yl)pyrene: Contains a pyrene ring with a pent-1-yn-1-yl substituent.
Uniqueness
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is unique due to its combination of the pyranone ring and the pent-1-yn-1-yl group. This structural feature imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
24203-77-8 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
6-pent-1-ynylpyran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-3H2,1H3 |
Clave InChI |
ZBBAEBMUNLYVDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC1=CC=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


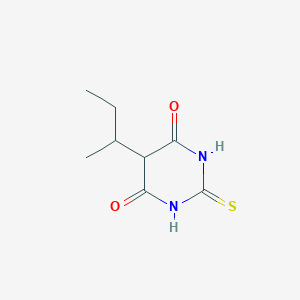
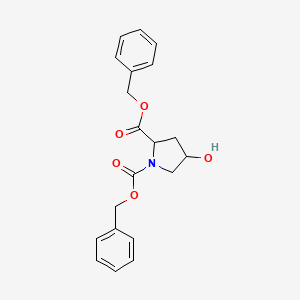
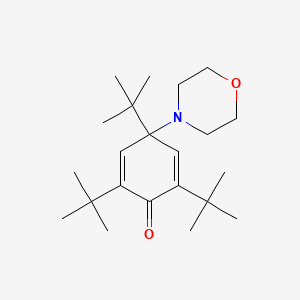
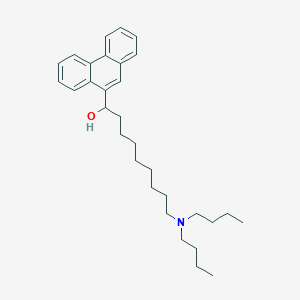
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
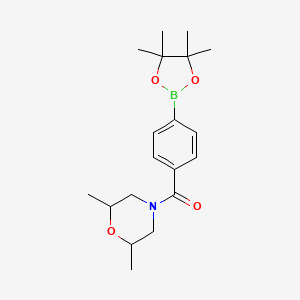
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
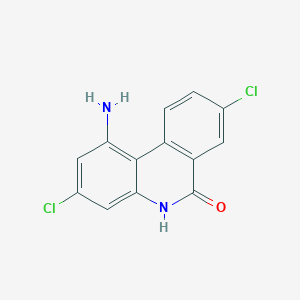
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
